

Spirodiclofen acetyl CoA carboxylase inhibitor

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Compound Focus: Spirodiclofen

CAS No.: 148477-71-8

Cat. No.: S003090

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Compound Profile and Regulatory Status

The table below summarizes the core identity and regulatory status of **spirodiclofen**.

Property	Description
IUPAC Name	3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 2,2-dimethylbutyrate [1]
Chemical Group	Tetronic acid acaricide/insecticide [1]
Mode of Action	Acetyl CoA carboxylase (ACCase) inhibitor; disrupts fatty acid biosynthesis and lipid formation [1]
IRAC MoA Classification	Group 23 [1]
Molecular Mass	411.32 g/mol [1]
Log P	5.1 (indicates high lipophilicity) [1]
Water Solubility (pH 7, 20°C)	0.05 mg/L (low) [1]
EU Regulatory Status	Not approved [1]

Mechanism of Action and Resistance

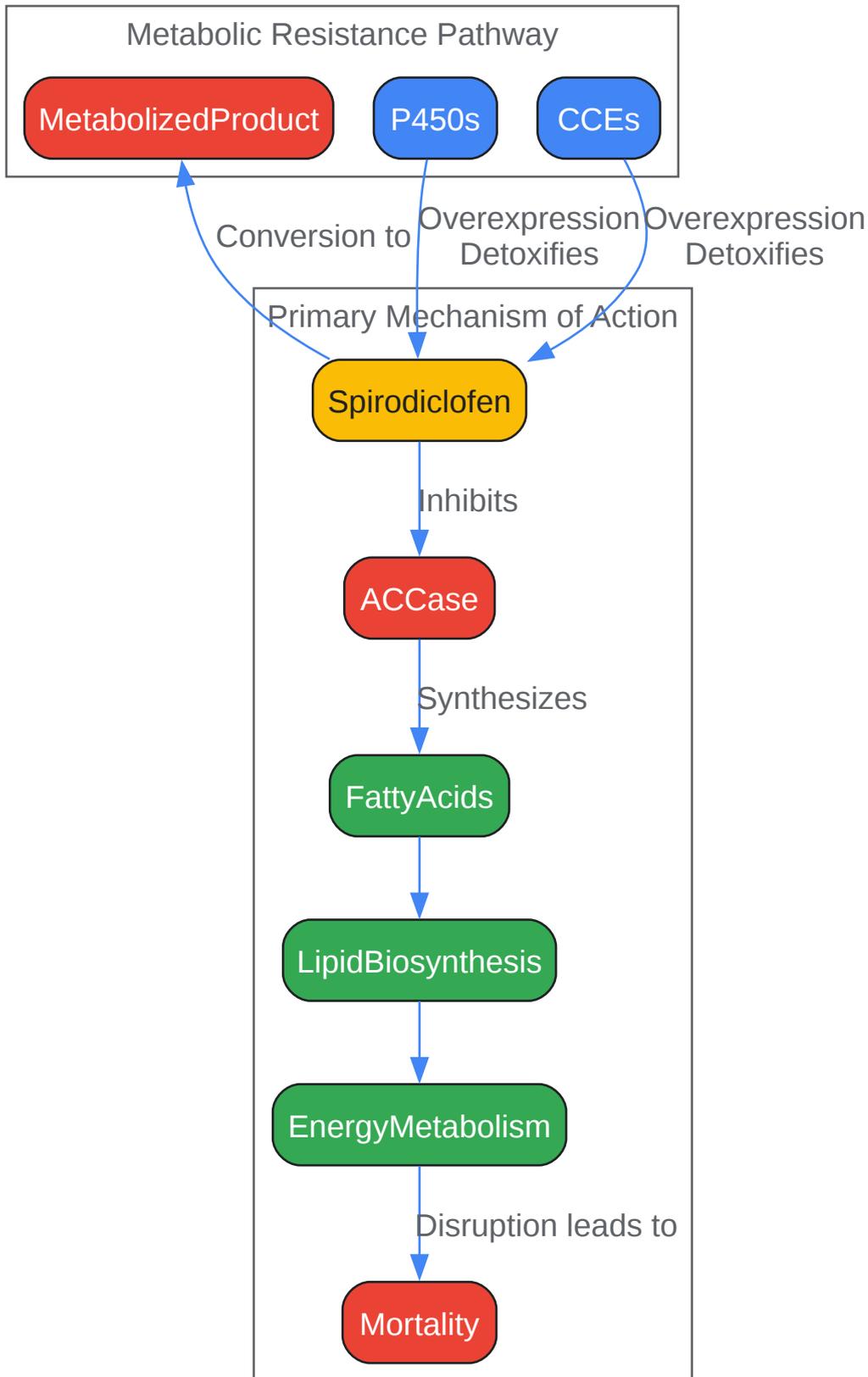
Spirodiclofen is a **selective, non-systemic** acaricide that primarily disrupts mite development. Its main biochemical effect is the potent inhibition of **Acetyl-CoA carboxylase (ACCase)**, a critical enzyme in the biosynthesis of fatty acids [1]. By blocking ACCase, **spirodiclofen** disrupts lipid biosynthesis, depleting the energy reserves necessary for development, molting, and egg production, ultimately leading to mortality [2] [3].

Molecular Mechanisms of Resistance

Despite its specific target, resistance to **spirodiclofen** has been documented, primarily involving metabolic detoxification rather than target-site mutations.

Resistance Mechanism	Key Findings	Supporting Evidence
Metabolic Resistance	Overexpression of detoxification enzymes, particularly Cytochrome P450 monooxygenases (P450s) and carboxyl/cholinesterases (CCEs) [2] [3].	In <i>Panonychus citri</i> , the P450 gene CYP385C10 was prominently overexpressed in a resistant strain. Silencing this gene via RNAi significantly increased mortality from spirodiclofen [3] [4].
Target-Site Resistance	Less common; no consistent non-synonymous mutations found in the ACCase gene of resistant <i>Panonychus citri</i> strains [3] [4].	In <i>Tetranychus urticae</i> , an A1079T variant in ACCase was observed in a laboratory-selected resistant strain [3].

The following diagram illustrates the core mechanism of action and the primary metabolic resistance pathway.



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Spirodiclofen inhibits ACCase, disrupting lipid synthesis and causing mite death. Overexpression of P450s and CCEs can metabolize the compound, leading to resistance.

Key Experimental Protocols

For researchers investigating the efficacy and resistance mechanisms of **spirodiclofen**, here are detailed methodologies from recent studies.

Egg Bioassay for Efficacy and Resistance Monitoring

This standard format is crucial due to **spirodiclofen**'s ovicidal and transovicidal activity [3] [4].

- **Procedure:**
 - **Sample Preparation:** Transfer 30 adult female mites to a smooth citrus leaf disc placed on wet cotton wool. Allow them to lay eggs for 6-8 hours, then remove the adults [3] [4].
 - **Treatment Application:** Spray the eggs with 1 mL of the test solution (e.g., a series of **spirodiclofen** concentrations) using a spray tower at a pressure of 1.45×10^5 Pa [3] [4].
 - **Incubation and Assessment:** Maintain the plates at $26 \pm 0.5^\circ\text{C}$, 60% RH, and a 16:8 light:dark photoperiod. Assess mortality after 11 days, when adults appear in the control group. An egg is considered dead if it fails to hatch [3] [4].

Molecular Analysis of Metabolic Resistance

This protocol uses transcriptomics and RNAi to identify and validate genes involved in resistance.

- **Procedure:**
 - **Transcriptome Sequencing:** Perform RNA-seq on resistant and susceptible mite strains. Assemble the transcriptome *de novo* and annotate key detoxification gene families (P450s, CCEs, GSTs) [2].
 - **Differential Expression Analysis:** Identify significantly upregulated detoxification genes in the resistant strain compared to the susceptible one [2] [3].
 - **Functional Validation (RNAi):** Synthesize double-stranded RNA (dsRNA) targeting the candidate resistance gene (e.g., *CYP385C10*). Micro-inject the dsRNA into adult mites of the resistant strain. After a set recovery period, subject the mites to a bioassay. A significant increase in mortality post-RNAi confirms the gene's role in resistance [3] [4].

Current Research and Future Directions

- **Resistance Management:** Research is focused on understanding the genetic basis of metabolic resistance to manage its development in field populations [2] [3].
- **Novel Compound Synthesis:** To overcome resistance, researchers are developing new analogues, such as **Betti base derivatives** and **ether derivatives** of **spirodiclofen**, which show promising acaricidal activity [5] [6].
- **Unexpected Toxicological Effects:** Studies on non-target organisms like zebrafish have shown that **spirodiclofen** can inhibit melanin synthesis, revealing complex and unintended biological effects that require further investigation [7].

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